molecular formula C15H8F9IO3S B12297900 Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate

Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate

Cat. No.: B12297900
M. Wt: 566.18 g/mol
InChI Key: UFSGBBHIEODUIE-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenyl iodide with trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate and solvents such as dichloromethane. The major products formed from these reactions depend on the specific conditions and reactants used.

Mechanism of Action

The mechanism by which Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the activation of substrates through the formation of iodonium intermediates. These intermediates can then undergo various transformations, such as nucleophilic substitution or oxidation, leading to the formation of the desired products . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:

The uniqueness of this compound lies in its strong oxidizing properties and its ability to introduce fluorine atoms into organic molecules, which is highly valuable in the synthesis of fluorinated compounds.

Properties

Molecular Formula

C15H8F9IO3S

Molecular Weight

566.18 g/mol

IUPAC Name

bis[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

UFSGBBHIEODUIE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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